4-Bromo-6-(tert-butyl)picolinaldehyde
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Overview
Description
4-Bromo-6-(tert-butyl)picolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of a bromine atom at the 4-position and a tert-butyl group at the 6-position of the picolinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(tert-butyl)picolinaldehyde typically involves the bromination of 6-(tert-butyl)picolinaldehyde. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4-position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(tert-butyl)picolinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted picolinaldehydes with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include picolinic acids or other oxidized derivatives.
Reduction Reactions: Products include picolinalcohols or other reduced derivatives.
Scientific Research Applications
4-Bromo-6-(tert-butyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(tert-butyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Similar in structure but with a phenol group instead of an aldehyde.
4-Bromo-6-(tert-butyl)picolinate: Similar but with an ester group instead of an aldehyde.
4-Bromo-6-(tert-butyl)picolinic acid: Similar but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-Bromo-6-(tert-butyl)picolinaldehyde is unique due to the presence of both a bromine atom and a tert-butyl group on the picolinaldehyde scaffold. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
4-bromo-6-tert-butylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,3)9-5-7(11)4-8(6-13)12-9/h4-6H,1-3H3 |
InChI Key |
WWHIYHIGFZYDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C=O)Br |
Origin of Product |
United States |
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